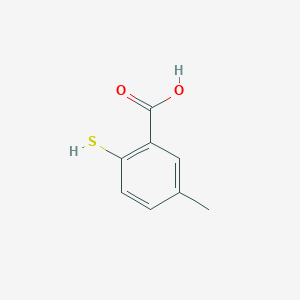

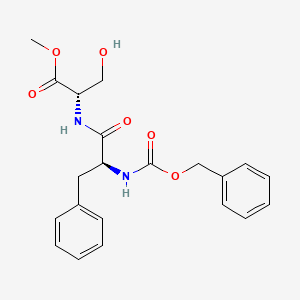

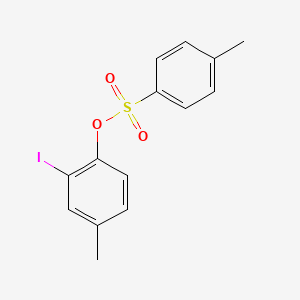

![molecular formula C9H6N4O B3369604 Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one CAS No. 240815-49-0](/img/structure/B3369604.png)

Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

Descripción general

Descripción

Imidazo[1,5-a]pyridine derivatives, which include Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, have attracted growing attention due to their unique chemical structure and versatility . They exhibit interesting optical behaviors and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Synthesis Analysis

Imidazo[1,5-a]pyridine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled . The review is mainly based on the pattern and position of the substitution, which should help the scientific community to bring about future developments .Molecular Structure Analysis

The molecular structure of Imidazo[1,5-a]pyridine derivatives is unique and versatile, contributing to their optical behaviors and biological properties . The structure is based on the pattern and position of the substitution .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been used as precatalysts for cross-coupling reactions . These precatalysts feature fast activation to monoligated Pd (0) with 1:1 Pd to ligand ratio in a rigid imidazo[1,5-a]pyridin-3-ylidene template .Aplicaciones Científicas De Investigación

Fluorescent Sensor Development

Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one derivatives, specifically fluorescent pyrido[1′,2′: 1,2]imidazo[4,5-b]pyrazine derivatives, have been developed as sensors for simultaneous recognition of alkaline earth metal cations and thiocyanate anions. These compounds function as an AND logic gate with fluorescence quenching output, demonstrating their utility in chemical sensing applications (Iwata & Tanaka, 1995).

Drug Discovery

The compounds based on this molecular structure have been characterized as potent and selective phosphodiesterase 10A (PDE10A) inhibitors, showing potential for treating schizophrenia. The discovery process included in vitro characterization and structure-activity relationship optimization, revealing new interactions between inhibitor and binding site (Höfgen et al., 2010).

Versatile Scaffold in Organic Synthesis

Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development, showing a wide range of synthetic methods and biological activities. This versatility is further enhanced by the pattern and position of substitutions on the scaffold, offering numerous possibilities for future developments in medicinal chemistry (Goel et al., 2015).

Anticancer Agent Development

Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to the core structure , have shown significant antitumor activity. They act as mitotic inhibitors and have led to the development of synthetic routes for congeners of these compounds, contributing to anticancer research (Temple et al., 1987).

Bioreductive Drug Development

Imidazo[1,2-a] quinoxaline mono-N-oxides and aza-analogues, with structures similar to Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one, have been evaluated as bioreductively activated cytotoxins, showing differential cytotoxicities and potential for cancer treatment (Naylor, 1994).

Chemical and Physical Properties Exploration

Studies on bicyclic 5-6 systems with one bridgehead N atom, including imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine, have focused on their chemical and physical properties, reactivity, and syntheses. These compounds are increasingly relevant in both organic synthesis and medicinal chemistry (Couty & Evano, 2008).

Direcciones Futuras

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that there are many future directions for research and development with these compounds.

Propiedades

IUPAC Name |

2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c14-9-7-4-10-5-13(7)8-6(12-9)2-1-3-11-8/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGFJKWJHZJQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N3C=NC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579028 | |

| Record name | Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one | |

CAS RN |

240815-49-0 | |

| Record name | Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline](/img/structure/B3369534.png)

![Butanamide, 2-[[3,3'-dichloro-4'-[[1-[[(2,4-dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-4-yl]azo]-3-oxo-N-phenyl-](/img/structure/B3369545.png)

![4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride](/img/structure/B3369560.png)

![2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol](/img/structure/B3369595.png)

![1-Phenyl-2-[(phenylmethyl)thio]ethan-1-one](/img/structure/B3369597.png)